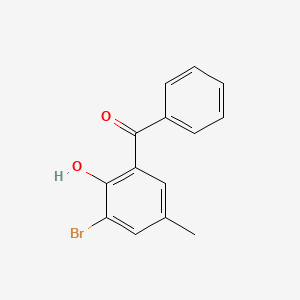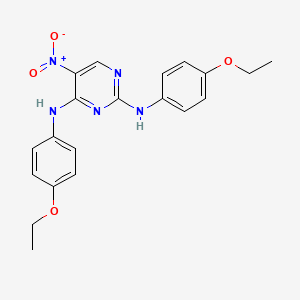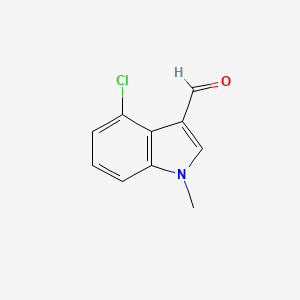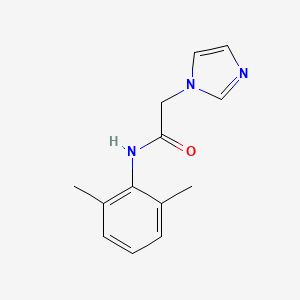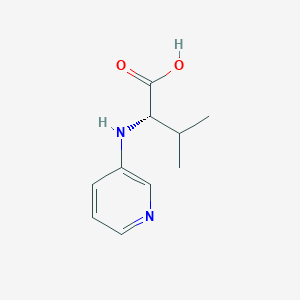
PYRIDIN-3-YL-L-VALINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRIDIN-3-YL-L-VALINE is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to an amino group, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDIN-3-YL-L-VALINE can be achieved through several methods. One common approach involves the aza-Michael addition of pyridine-3-amine to crotonic acid. This reaction can be carried out under solvent-free conditions by grinding the reactants at room temperature, resulting in high yields without the need for catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods are preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
PYRIDIN-3-YL-L-VALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
PYRIDIN-3-YL-L-VALINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of PYRIDIN-3-YL-L-VALINE involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-4-(pyridin-2-ylamino)butanoic acid: This compound has a similar structure but with a different position of the pyridine ring attachment.
Pyridine derivatives: Compounds containing the pyridine ring exhibit similar chemical properties and biological activities.
Uniqueness
PYRIDIN-3-YL-L-VALINE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the chiral center at the 3-methyl position further enhances its potential for selective interactions with biological targets .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9(10(13)14)12-8-4-3-5-11-6-8/h3-7,9,12H,1-2H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
VTAWWVOYSQUFLT-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC1=CN=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)O)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
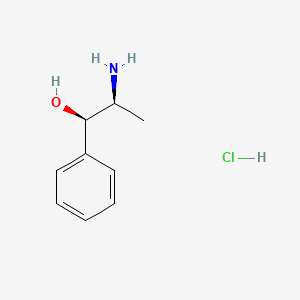
![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

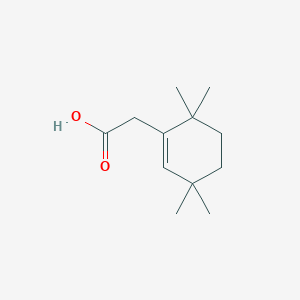
![[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B8677911.png)
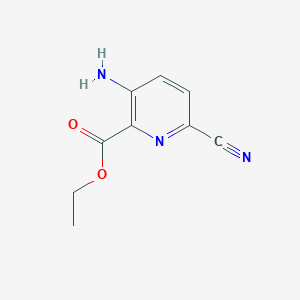
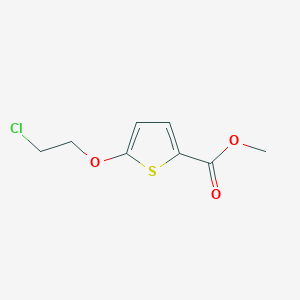
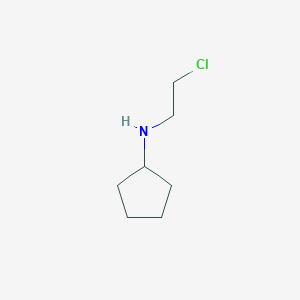
![2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine](/img/structure/B8677947.png)
